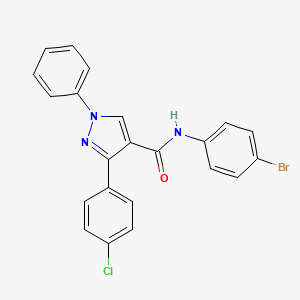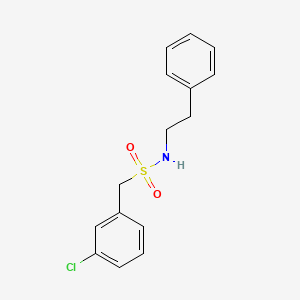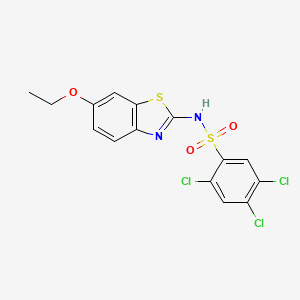
N-(4-bromophenyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-bromophenyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide often involves nucleophilic displacement reactions. For example, the nucleophilic displacement of bromide in a 4-bromopyrazole ring with [18F]fluoride has been demonstrated in the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, showcasing the feasibility of such approaches in synthesizing complex pyrazole derivatives (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography and other spectroscopic methods. For instance, studies on antipyrine-like derivatives have provided insights into the intermolecular interactions, crystal packing, and solid-state structures through X-ray structure characterization and Hirshfeld surface analysis (Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives, including those similar to N-(4-bromophenyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, often undergo various chemical reactions, such as nucleophilic substitution and condensation. These reactions are crucial for modifying the chemical structure and tailoring the properties of the compounds for specific applications.
Physical Properties Analysis
The physical properties of pyrazole derivatives, including melting points, solubility, and crystallinity, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as reactivity, stability, and electronic properties, are influenced by the substituents on the pyrazole ring and the nature of the pyrazole itself. Studies on compounds like 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile have highlighted the versatility in synthesizing pyrazole derivatives and their potential utility in various fields (Bobko et al., 2012).
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Pyrazole derivatives have been extensively studied for their potential therapeutic applications. The synthesis of various pyrazole derivatives, including those with bromophenyl and chlorophenyl groups, has led to the identification of compounds with promising biological activities. For instance, the synthesis and characterization of novel pyrazolopyrimidines derivatives have demonstrated their potential as anticancer and anti-5-lipoxygenase agents, highlighting the versatility of pyrazole derivatives in drug discovery (Rahmouni et al., 2016). Additionally, pyrazole-based compounds have been evaluated for their anticonvulsant activity, with some derivatives showing significant effects in seizure models, further underscoring the therapeutic potential of this class of compounds (Ahsan et al., 2013).
Material Science Applications
Pyrazole derivatives have also been recognized for their potential in material science applications, particularly in the development of new optical materials. N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, for example, have been synthesized and evaluated for their optical nonlinearity, with certain compounds demonstrating promising properties for optical limiting applications. This highlights the utility of pyrazole derivatives in developing novel materials for technological applications (Chandrakantha et al., 2013).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN3O/c23-16-8-12-18(13-9-16)25-22(28)20-14-27(19-4-2-1-3-5-19)26-21(20)15-6-10-17(24)11-7-15/h1-14H,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQOYRMZXFSBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4579221.png)


![4-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579251.png)
![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4579260.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B4579277.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4579286.png)
![1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B4579288.png)
![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)


![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)